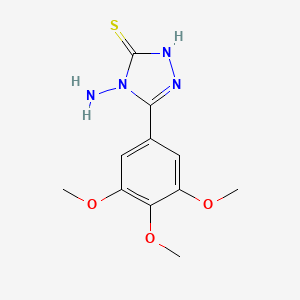

4-amino-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazole-3-thiol

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound “4-amino-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazole-3-thiol” is a complex organic molecule. It contains a 1,2,4-triazole ring, which is a type of heterocyclic ring, and a trimethoxyphenyl (TMP) group . The TMP group is a pharmacophore in numerous potent agents exhibiting diverse bioactivity effects .

Molecular Structure Analysis

The molecular structure of this compound is characterized by a 1,2,4-triazole ring and a trimethoxyphenyl (TMP) group . The TMP group, a six-membered electron-rich ring, is one of the most critical and valuable cores of a variety of biologically active molecules .Applications De Recherche Scientifique

Synthesis and Potential Applications

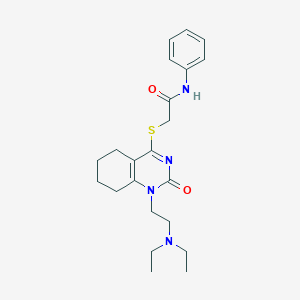

Biological Activity Potential : A study focused on synthesizing acetonitrilothio-1,2,4-triazoles and their derivatives, including compounds related to 4-amino-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazole-3-thiol, indicated potential pharmacological activities such as antitumor, anti-inflammatory, and antioxidant properties (Sameluk & Kaplaushenko, 2015).

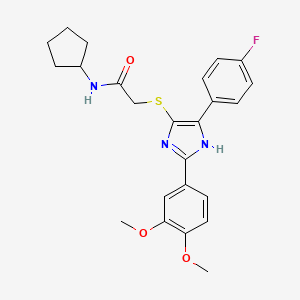

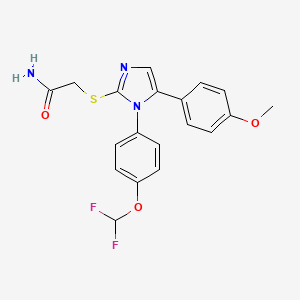

Synthesis in Aqueous Media : Another research highlighted an environmentally friendly process for synthesizing 3-(substituted methylthio)-4-phenyl-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazole in water, which is a step forward in sustainable chemical synthesis (Yang et al., 2006).

Structural Features Study : An exploration into the synthesis and structural features of related triazole compounds showed their broad spectrum of biological activity, including antimicrobial, antioxidant, and anti-cancer activities, emphasizing the class's low toxicity and potential for biological research (Aksyonova-Seliuk et al., 2018).

Specific Applications and Properties

Antiradical Activity : A study on the antiradical activity of novel 4-amino-5-(thiophen-2-ylmethyl)-4H-1,2,4-triazole-3-thiol derivatives demonstrated their effectiveness in combating free radicals, suggesting potential applications in treating diseases caused by oxidative stress (Safonov & Nosulenko, 2021).

Antimicrobial Properties : Research on the synthesis of some new 1,2,4-triazoles from isonicotinic acid hydrazide revealed their significant antimicrobial activity, indicating the potential of these compounds in developing new antimicrobial agents (Bayrak et al., 2009).

Photostability in Polystyrene Films : A study incorporating this compound derivatives into polystyrene films showed enhanced photostability, suggesting applications in material sciences and protective coatings (Ali et al., 2016).

Orientations Futures

Mécanisme D'action

Target of Action

These include tubulin, heat shock protein 90 (Hsp90), thioredoxin reductase (TrxR), histone lysine-specific demethylase 1 (HLSD1), activin receptor-like kinase-2 (ALK2), P-glycoprotein (P-gp), and platelet-derived growth factor receptor β .

Mode of Action

Tmp-bearing compounds have been known to inhibit the function of their targets, leading to various biological effects . For instance, inhibition of tubulin can disrupt microtubule dynamics, affecting cell division and growth .

Biochemical Pathways

Given the targets of tmp-bearing compounds, it can be inferred that this compound may affect pathways related to cell division (via tubulin), oxidative stress response (via trxr), protein folding (via hsp90), and signal transduction (via alk2 and pdgfrβ) .

Result of Action

Tmp-bearing compounds have shown diverse bioactivity effects, including anti-cancer, anti-fungal, anti-bacterial, and anti-viral properties . They have also demonstrated efficacy against certain parasites and have been associated with anti-inflammatory, anti-Alzheimer, anti-depressant, and anti-migraine properties .

Propriétés

IUPAC Name |

4-amino-3-(3,4,5-trimethoxyphenyl)-1H-1,2,4-triazole-5-thione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N4O3S/c1-16-7-4-6(5-8(17-2)9(7)18-3)10-13-14-11(19)15(10)12/h4-5H,12H2,1-3H3,(H,14,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NALLUPJPVVQUMH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1OC)OC)C2=NNC(=S)N2N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14N4O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

282.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(4-bromophenyl)-2-((3-(pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide](/img/structure/B2798125.png)

![3-cyclohexyl-N-(2-(5-(3-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)propanamide](/img/structure/B2798142.png)

![2-((4-oxo-1-phenyl-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)-N-(thiazol-2-yl)acetamide](/img/structure/B2798143.png)

![2-(1,3-benzothiazol-2-ylsulfanyl)-N-[5-(4-fluorophenyl)-1,3,4-thiadiazol-2-yl]propanamide](/img/structure/B2798146.png)